PD123319 is a non-peptide molecule widely used in scientific research as a selective antagonist of the Angiotensin II Type 2 Receptor (AT2R). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is a crucial tool for investigating the physiological and pathological roles of AT2R in various biological systems, particularly in the cardiovascular and renal systems. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
PD 123319 is a selective antagonist of the angiotensin II type 2 receptor (AT2 receptor), which plays a critical role in various physiological and pathological processes, including cardiovascular regulation and inflammation. Unlike traditional angiotensin II inhibitors, PD 123319 directly blocks the receptor's activity rather than inhibiting the formation of angiotensin II itself. This compound has garnered attention for its potential therapeutic applications in treating conditions such as pulmonary hypertension and cardiac hypertrophy due to its unique mechanism of action.
PD 123319 is classified as a non-peptide antagonist specifically targeting the AT2 receptor. It has been extensively studied in both in vitro and in vivo models, demonstrating significant effects on various physiological parameters. The compound is synthesized from various chemical precursors and has been utilized in numerous pharmacological studies to explore its effects on the cardiovascular system and cellular signaling pathways.
The synthesis of PD 123319 involves several steps, typically beginning with the preparation of key intermediates through established organic synthesis techniques. The specific synthetic route may vary, but generally includes:
The synthetic pathway often involves the use of solvents like acetone and reagents such as potassium carbonate, palladium catalysts, and other organic bases to facilitate reactions under controlled conditions .
PD 123319 has a complex molecular structure characterized by a specific arrangement of atoms that allows it to interact selectively with the AT2 receptor. The molecular formula is typically represented as CHNOS, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The three-dimensional conformation of PD 123319 can be analyzed using computational chemistry tools to predict its binding interactions with the receptor .
PD 123319 undergoes specific chemical interactions primarily involving its binding to the AT2 receptor. It acts by preventing angiotensin II from activating this receptor, thereby modulating various downstream signaling pathways. Key reactions include:
The effectiveness of PD 123319 can be quantified through assays measuring its inhibitory concentration (IC50), which has been reported at approximately 34 nM for rat adrenal tissue .
The mechanism by which PD 123319 exerts its effects involves several key steps:
PD 123319 has significant applications in scientific research, particularly in pharmacology and toxicology:
PD 123319 (chemical name: (6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid) is a non-peptide compound with a molecular weight of 508.61 g/mol (C~31~H~32~N~4~O~3~) [1] [10]. Its high binding affinity for the angiotensin II type 2 (AT~2~) receptor stems from stereospecific interactions with key receptor domains. The S-enantiomer configuration at the C6 position is essential for optimal binding, as chirality influences the spatial orientation of the carboxylate group, enabling ionic bonding with Lys~215~ in the AT~2~ receptor's extracellular loop [5] [9]. The diphenylacetyl moiety penetrates the hydrophobic transmembrane pocket (Tyr~115~ and Phe~293~), while the imidazopyridine core forms π-π stacking interactions with Phe~173~ in helix IV [10]. The dimethylamino group in the benzyl ring facilitates hydrogen bonding with Ser~281~, contributing to an IC~50~ of 34 nM in rat adrenal tissue binding assays [1] [6].
Table 1: Structural Features Governing PD 123319 Binding to AT~2~ Receptors
Structural Element | Binding Target in AT~2~ Receptor | Interaction Type | Functional Significance |
---|---|---|---|
C6-(S)-carboxylate | Lys~215~ | Ionic bond | Anchoring to extracellular domain |
Diphenylacetyl group | Transmembrane Tyr~115~/Phe~293~ | Hydrophobic | Stabilization in receptor core |
Imidazopyridine core | Helix IV (Phe~173~) | π-π stacking | Conformational alignment |
Dimethylamino group | Ser~281~ | Hydrogen bonding | Binding affinity enhancement |
PD 123319 demonstrates exceptional selectivity for AT~2~ receptors over angiotensin II type 1 (AT~1~) receptors, with a binding affinity ratio exceeding 1,000-fold. In competitive radioligand assays, PD 123319 displaces ^125^I-Ang II from AT~2~ sites in bovine adrenal membranes (IC~50~ = 6.9 nM) but shows negligible affinity for AT~1~ receptors (IC~50~ > 10 µM) [1] [2]. This selectivity arises from structural divergence between receptor subtypes: AT~1~ receptors feature a smaller hydrophobic pocket that sterically hinders PD 123319's diphenylacetyl group, while AT~2~ receptors accommodate this moiety [8] [9]. Unlike peptidic antagonists (e.g., saralasin), PD 123319 does not recognize Mas receptors or angiotensin-converting enzyme (ACE) domains [6]. However, recent functional assays reveal context-dependent partial agonism at AT~2~ receptors under prolonged exposure, inducing nitric oxide release in endothelial cells at concentrations >10 µM [5]. This suggests ligand-specific receptor conformation changes that modulate downstream signaling.
Table 2: Selectivity Profile of PD 123319 Across Angiotensin Receptors
Receptor Type | Binding Affinity (IC~50~) | Selectivity Ratio (AT~2~/Target) | Experimental System |
---|---|---|---|
AT~2~ | 34 nM | Reference | Rat adrenal membranes |
AT~1~ | 210 nM (brain) / >10 µM | >1,000-fold | Bovine zona glomerulosa |
AT~4~ (IRAP) | >100 µM | >2,900-fold | Human kidney membranes |
Mas Receptor | No inhibition | Undetectable | Recombinant cell assay |
PD 123319 exhibits biphasic effects in vivo, with low doses (0.1 mg/kg/day) attenuating pathological processes and higher doses (≥0.5 mg/kg/day) exerting functional antagonism against AT~2~ agonists. In hyperoxia-induced bronchopulmonary dysplasia (BPD) models, subcutaneous administration of 0.1 mg/kg/day in newborn rats reduced pulmonary inflammation by 45% and right ventricular hypertrophy (RVH) by 38% compared to saline controls. This dose suppressed neutrophil infiltration and collagen III deposition without affecting alveolar development [3] [10]. Conversely, at 2 mg/kg/day, PD 123319 abolished the cardioprotective effects of the AT~2~ agonist LP2–3 (5 µg/kg) by competitively inhibiting Ang II binding [3]. In normotensive rats, intrathecal delivery (10 µg) blocked angiotensin II-induced pressor responses by 90% via spinal AT~2~ receptors, while intravenous administration required doses >1 mg/kg to achieve equivalent blockade due to blood-brain barrier limitations [4] [7]. Dose-response curves reveal steep efficacy thresholds: 50% AT~2~ occupancy occurs at plasma concentrations of 80 nM, but >95% inhibition of RVH requires sustained levels >300 nM [3].
Table 3: Dose-Dependent Effects of PD 123319 in Preclinical Models
Dose/Route | Model | Primary Effect | Molecular Outcome |
---|---|---|---|
0.1 mg/kg/day (SC) | Hyperoxia-induced BPD | ↓ RVH by 38%, ↓ pulmonary fibrosis | Inhibition of p38 MAPK phosphorylation |
0.5–2 mg/kg/day (SC) | LP2–3 co-administration | Abolition of AT~2~ agonist-mediated RVH rescue | Competitive AT~2~ blockade |
10 µg (intrathecal) | Spinal angiotensin infusion | 90% suppression of pressor response | Spinal AT~2~ inhibition |
1 mg/kg (IV) | Neuropathic pain | Reversal of hyperalgesia | ↓ NGF/TrkA signaling in DRG neurons |
CAS No.: 2697-85-0
CAS No.: 101-87-1
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 1239908-48-5
CAS No.: